5-Bromovaleric acid is a bifunctional aliphatic compound featuring a terminal carboxylic acid and a primary bromide separated by a four-carbon aliphatic chain (total five carbons). In industrial and laboratory procurement, it is primarily valued as a highly reactive C5 building block for active pharmaceutical ingredients (APIs), a precise spatial linker for proteolysis-targeting chimeras (PROTACs), and a precursor for specialized polyesters [1]. The presence of the bromide leaving group offers superior nucleophilic substitution kinetics compared to chloro-analogs, while its exact chain length provides strict control over molecular spacing and cyclization thermodynamics [2].
Substituting 5-bromovaleric acid with closely related homologs (like 4-bromobutyric or 6-bromohexanoic acid) or different halides (like 5-chlorovaleric acid) routinely leads to process failure. Chain-length variations directly alter the spatial distance in bioconjugation by approximately 1.26 Å per methylene unit, which can completely abolish ternary complex formation in PROTACs [1]. Furthermore, altering the chain length fundamentally shifts cyclization thermodynamics; the 4-carbon analog forms highly stable gamma-butyrolactone that resists ring-opening polymerization, unlike the easily polymerizable delta-valerolactone derived from the 5-carbon chain [2]. Finally, substituting bromide for chloride significantly increases the activation energy required for nucleophilic substitution, forcing the use of harsh conditions that degrade sensitive API intermediates [3].
In the synthesis of complex pharmaceutical intermediates, the choice of leaving group dictates the required reaction conditions. 5-Bromovaleric acid features a C-Br bond with a dissociation energy of approximately 280 kJ/mol, allowing for rapid nucleophilic substitution (SN2) under mild conditions, often achieving >85% yield without harsh heating [1]. In contrast, 5-chlorovaleric acid has a stronger C-Cl bond (~340 kJ/mol), which typically requires prolonged heating, strong bases, or iodide catalysis to achieve comparable yields, risking the degradation of sensitive functional groups [2].
| Evidence Dimension | Nucleophilic substitution efficiency in mild conditions |
| Target Compound Data | 5-Bromovaleric acid achieves >85% yield under mild SN2 conditions |
| Comparator Or Baseline | 5-Chlorovaleric acid requires harsh heating or iodide catalysis |
| Quantified Difference | ~60 kJ/mol lower bond dissociation energy allows for significantly faster reaction rates and higher yields under mild conditions |
| Conditions | SN2 substitution in complex API intermediate synthesis |
Faster kinetics and milder conditions prevent the degradation of sensitive functional groups during complex API or PROTAC linker synthesis.
The efficacy of PROTACs relies heavily on the exact spatial distance between the target-binding ligand and the E3 ligase ligand. 5-Bromovaleric acid provides exactly a 5-methylene spacer when conjugated [1]. Substituting this with 6-bromohexanoic acid increases the spacer length by approximately 1.26 Å [2]. This seemingly small structural difference can drastically alter the thermodynamics of ternary complex formation, often resulting in a complete loss of target degradation activity if the binding pocket depth strictly requires a C5 spacer.
| Evidence Dimension | Linker length and spatial distance |
| Target Compound Data | 5-Bromovaleric acid provides a strict 5-carbon spacer |
| Comparator Or Baseline | 6-Bromohexanoic acid provides a 6-carbon spacer |
| Quantified Difference | ~1.26 Å difference in spatial distance per methylene unit |
| Conditions | Ternary complex formation in E3 ligase-target protein interactions |
Procurement of the exact n=5 homolog is strictly required when structure-activity relationship (SAR) optimization identifies a 5-carbon linker as the optimal distance.
5-Bromovaleric acid is a critical precursor for poly(valerolactone) because it readily cyclizes to delta-valerolactone. Delta-valerolactone possesses a ring strain of approximately 10.5 kcal/mol, which provides the thermodynamic driving force required for efficient ring-opening polymerization (ROP) [1]. Conversely, 4-bromobutyric acid cyclizes to gamma-butyrolactone, which has a much lower ring strain (~8 kcal/mol) and is thermodynamically stable, heavily resisting ROP under standard conditions [2].
| Evidence Dimension | Lactonization tendency and monomer polymerizability |
| Target Compound Data | 5-Bromovaleric acid forms delta-valerolactone (ring strain ~10.5 kcal/mol) |
| Comparator Or Baseline | 4-Bromobutyric acid forms gamma-butyrolactone (ring strain ~8 kcal/mol) |
| Quantified Difference | ~2.5 kcal/mol higher ring strain enables complete conversion in ROP |
| Conditions | Ring-opening polymerization (ROP) for polyester synthesis |
For materials scientists, the specific ring strain of the 5-carbon derivative enables efficient polymerization that is thermodynamically unfavorable with the 4-carbon analog.
Due to its precise 5-carbon chain length, 5-bromovaleric acid is heavily procured as a bifunctional linker in the development of PROTACs. The exact spatial distance it provides is critical for optimizing ternary complex formation between the target protein and E3 ligase, where even a single methylene unit deviation can abolish activity [1].
The superior leaving group kinetics of the primary bromide make 5-bromovaleric acid the preferred C5 building block for complex APIs. It allows for high-yield nucleophilic substitutions under mild conditions, preserving delicate functional groups that would degrade under the harsh conditions required for chloro-analogs [2].
5-Bromovaleric acid is utilized as a precursor for delta-valerolactone. The specific ring strain associated with this 6-membered lactone enables efficient ring-opening polymerization (ROP) to produce biodegradable polyesters, a process that is thermodynamically hindered when using shorter-chain analogs [3].
Corrosive;Irritant